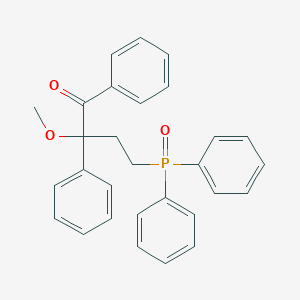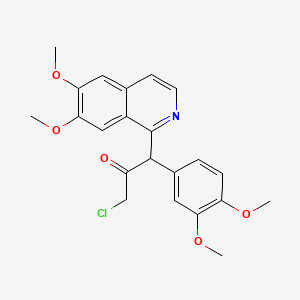
3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone is an organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as 6,7-dimethoxyisoquinoline, the core structure is formed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Propanone Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(6,7-Dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Bromo-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone: Similar structure with a bromine atom instead of chlorine, which may have different chemical properties.
1-(6,7-Dimethoxy-1-isoquinolinyl)-1-phenyl-2-propanone: Lacks the methoxy groups on the phenyl ring, which may influence its chemical behavior and biological effects.
Uniqueness
The presence of the chlorine atom and multiple methoxy groups in 3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone makes it unique in terms of its chemical reactivity and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and pathways.
Propiedades
| 66170-03-4 | |
Fórmula molecular |
C22H22ClNO5 |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
3-chloro-1-(6,7-dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C22H22ClNO5/c1-26-17-6-5-14(10-18(17)27-2)21(16(25)12-23)22-15-11-20(29-4)19(28-3)9-13(15)7-8-24-22/h5-11,21H,12H2,1-4H3 |
Clave InChI |
YHGYHRUDUWFLIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



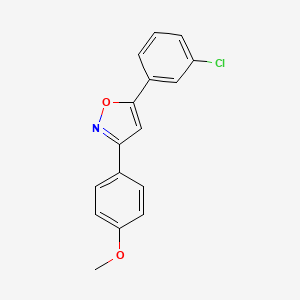
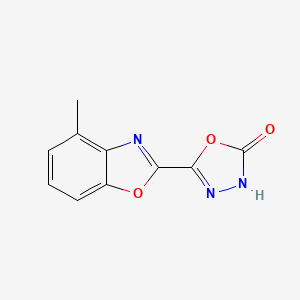
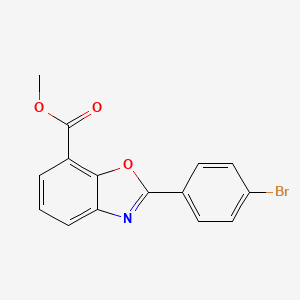

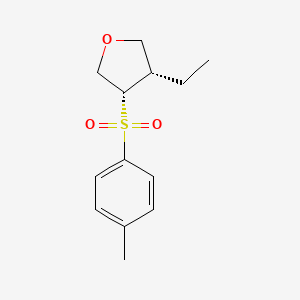

![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/no-structure.png)
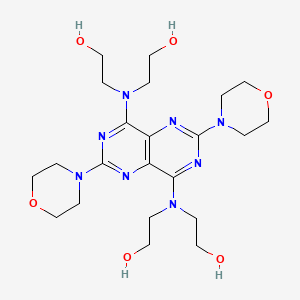
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
